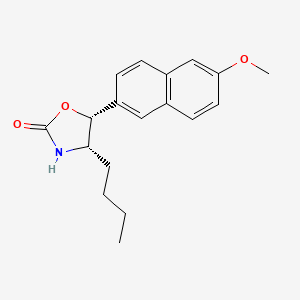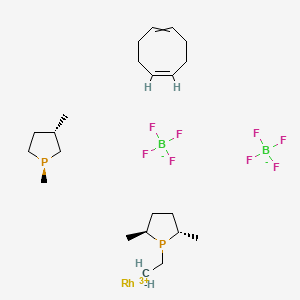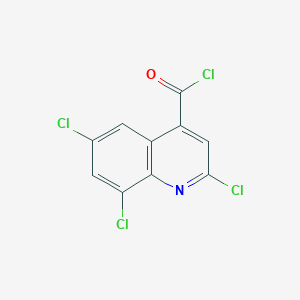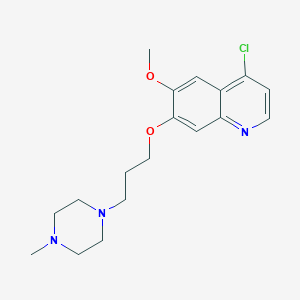
(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of synthetic organic compounds that contain a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Methoxynaphthyl Group: This step involves the coupling of a methoxynaphthalene derivative with the oxazolidinone ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one would depend on its specific biological target. Generally, oxazolidinones can inhibit protein synthesis by binding to the bacterial ribosome, but the exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with similar antibacterial activity.
Uniqueness
(4S,5R)-4-Butyl-5-(6-methoxynaphthalen-2-YL)oxazolidin-2-one is unique due to its specific chiral centers and the presence of the methoxynaphthyl group, which may confer distinct biological activities and chemical properties compared to other oxazolidinones.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(4S,5R)-4-butyl-5-(6-methoxynaphthalen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H21NO3/c1-3-4-5-16-17(22-18(20)19-16)14-7-6-13-11-15(21-2)9-8-12(13)10-14/h6-11,16-17H,3-5H2,1-2H3,(H,19,20)/t16-,17+/m0/s1 |
InChI Key |
IONYURSDEHGAEY-DLBZAZTESA-N |
Isomeric SMILES |
CCCC[C@H]1[C@H](OC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Canonical SMILES |
CCCCC1C(OC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ylidene]-2,3-dihydro-1H-indole](/img/structure/B11832636.png)


![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)

![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)

![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![7-(((tert-Butyldimethylsilyl)oxy)methyl)-4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11832683.png)
![[(1S)-6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methyl 4-bromobenzoate](/img/structure/B11832687.png)
![1-Ethyl-2,2,2-trimethyl-1-phenyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B11832690.png)
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)

